molecular formula C22H31NO3 B10851971 N-isopropyl estradiol-16-carboxamide

N-isopropyl estradiol-16-carboxamide

Cat. No.: B10851971
M. Wt: 357.5 g/mol
InChI Key: MIXZPWBCEXVAQM-GFEBWMDQSA-N
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Description

N-isopropyl estradiol-16-carboxamide is a synthetic derivative of estradiol, a naturally occurring estrogen hormone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl estradiol-16-carboxamide typically involves the amidation of estradiol derivatives. One common method includes the activation of the carboxylic acid group at the 16th position of estradiol, followed by reaction with isopropylamine to form the carboxamide. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-isopropyl estradiol-16-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17th position can yield estrone derivatives .

Scientific Research Applications

N-isopropyl estradiol-16-carboxamide has several scientific research applications:

Mechanism of Action

N-isopropyl estradiol-16-carboxamide exerts its effects primarily by inhibiting the enzyme 17beta-HSD1. This enzyme catalyzes the reduction of estrone to estradiol, a key step in estrogen biosynthesis. By inhibiting this enzyme, this compound can reduce the levels of active estrogen, potentially slowing the growth of estrogen-dependent tumors . The compound interacts with the enzyme’s active site, blocking its catalytic activity and disrupting the estrogen biosynthesis pathway .

Comparison with Similar Compounds

Uniqueness: N-isopropyl estradiol-16-carboxamide is unique due to its specific modification at the 16th position, which enhances its inhibitory activity against 17beta-HSD1. This modification allows for selective inhibition of the enzyme, making it a valuable tool in studying estrogen biosynthesis and developing potential therapeutic agents .

Properties

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(13S,17S)-3,17-dihydroxy-13-methyl-N-propan-2-yl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxamide

InChI

InChI=1S/C22H31NO3/c1-12(2)23-21(26)18-11-19-17-6-4-13-10-14(24)5-7-15(13)16(17)8-9-22(19,3)20(18)25/h5,7,10,12,16-20,24-25H,4,6,8-9,11H2,1-3H3,(H,23,26)/t16?,17?,18?,19?,20-,22-/m0/s1

InChI Key

MIXZPWBCEXVAQM-GFEBWMDQSA-N

Isomeric SMILES

CC(C)NC(=O)C1CC2C3CCC4=C(C3CC[C@@]2([C@H]1O)C)C=CC(=C4)O

Canonical SMILES

CC(C)NC(=O)C1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O

Origin of Product

United States

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